Dibenzo[b,e]thiepin-11(6H)-one CAS number 1531-77-7
Dibenzo[b,e]thiepin-11(6H)-one CAS number 1531-77-7
An In-depth Technical Guide to Dibenzo[b,e]thiepin-11(6H)-one (CAS: 1531-77-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dibenzo[b,e]thiepin-11(6H)-one, with CAS number 1531-77-7, is a tricyclic heterocyclic compound featuring a seven-membered thiepin ring fused to two benzene rings. While its direct biological applications are limited, it serves as a cornerstone intermediate in synthetic organic and medicinal chemistry. Its most notable role is as a key precursor in the industrial synthesis of Dosulepin (Dothiepin), a tricyclic antidepressant that functions by inhibiting the reuptake of serotonin and norepinephrine. The dibenzo[b,e]thiepine scaffold is a "privileged structure," forming the basis for derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, antihistaminic, and psychotropic effects. This document provides a comprehensive technical overview of its synthesis, physicochemical properties, structural characteristics, and the biological significance of its derivatives, intended for professionals in research and drug development.
Physicochemical and Structural Properties
Dibenzo[b,e]thiepin-11(6H)-one is an off-white to slightly yellow crystalline powder.[1][2][3] Its core structure consists of a thiepin ring fused to two benzene rings, a framework that imparts significant stability and unique reactivity.
Table 1: Physicochemical Properties of Dibenzo[b,e]thiepin-11(6H)-one
| Property | Value | Reference |
| CAS Number | 1531-77-7 | [1][4] |
| Molecular Formula | C₁₄H₁₀OS | [4][5] |
| Molecular Weight | 226.30 g/mol | [4] |
| IUPAC Name | 6H-benzo[c][4]benzothiepin-11-one | [4][5] |
| Synonyms | 6,11-Dihydrodibenzo[b,e]thiepin-11-one, Dosulepin Impurity B | [1][5][6][7] |
| Appearance | Off-white to yellow crystalline powder | [1][2][8] |
| Melting Point | 86 - 88 °C | [1][2][9] |
| Boiling Point | 180 °C @ 1 mmHg | [8] |
| Storage Temperature | 2 - 8 °C | [5][9] |
Crystal Structure
X-ray crystallography studies reveal that Dibenzo[b,e]thiepin-11(6H)-one crystallizes in an orthorhombic system.[10][11] The central seven-membered thiepin ring adopts a distorted boat conformation.[10][11] The dihedral angle between the mean planes of the two fused benzene rings is approximately 56.5°.[10][11]
Table 2: Crystallographic Data for Dibenzo[b,e]thiepin-11(6H)-one
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | [10] |
| Space Group | Pna2₁ | [10] |
| a (Å) | 14.6208 (11) | [10][11] |
| b (Å) | 4.3503 (3) | [10][11] |
| c (Å) | 16.9023 (13) | [10][11] |
| Volume (ų) | 1075.07 (14) | [10][11] |
| Z | 4 | [10][11] |
| Temperature (K) | 110 | [10] |
| Density (calculated) (Mg m⁻³) | 1.398 | [10] |
| Radiation | Mo Kα | [10][11] |
| R-factor | 0.039 | [10] |
Synthesis and Reactivity
Dibenzo[b,e]thiepin-11(6H)-one is primarily used as an organic building block for more complex molecules.[1][12] A common and effective synthesis route involves the intramolecular cyclization of a carboxylic acid precursor.
Experimental Protocol 1: Synthesis via Intramolecular Cyclization
This protocol is based on methodologies described in the literature for the synthesis of the dibenzo[b,e]thiepine core.[13]
-
Synthesis of 2-(phenylthiomethyl)benzoic acid:
-
React phthalide with thiophenol potassium salt in an appropriate solvent.
-
The reaction typically proceeds via nucleophilic attack of the thiophenolate on the phthalide lactone ring.
-
Acidify the reaction mixture to protonate the carboxylate, yielding the intermediate 2-(phenylthiomethyl)benzoic acid.
-
Purify the intermediate product, typically by recrystallization.
-
-
Cyclization to Dibenzo[b,e]thiepin-11(6H)-one:
-
Add the 2-(phenylthiomethyl)benzoic acid intermediate to polyphosphoric acid (PPA) with stirring.
-
Heat the mixture (e.g., to 100-105°C) for several hours to facilitate intramolecular Friedel-Crafts acylation.[14]
-
Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring the mixture into ice water.
-
Extract the product with an organic solvent (e.g., toluene), wash, dry, and evaporate the solvent.
-
Purify the final product, Dibenzo[b,e]thiepin-11(6H)-one, via recrystallization or column chromatography.
-
The ketone and the sulfur atom in the thiepin ring are key sites for further chemical modifications, allowing for the creation of diverse derivative libraries. For instance, the ketone can be converted to an oxime, and the sulfur can be oxidized to a sulfoxide or sulfone (5,5-dioxide).[13][15]
Pharmacological Significance and Biological Activity of Derivatives
The Dibenzo[b,e]thiepine scaffold is central to numerous biologically active molecules. The parent compound, 1531-77-7, is the key starting point for many of these derivatives.
Central Nervous System (CNS) Activity
The most prominent application of this chemical is in the synthesis of the tricyclic antidepressant Dosulepin (Dothiepin).[10][11] Dosulepin and other related tricyclic compounds exert their therapeutic effect by acting as serotonin-norepinephrine reuptake inhibitors (SNRIs).[10][16] By blocking the serotonin transporter (SERT) and norepinephrine transporter (NET) on presynaptic neurons, they increase the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission and alleviating symptoms of depression.[10][11][16] Dibenzo[b,e]thiepin-5,5-dioxide derivatives have also been reported to possess neurotropic and psychotropic activities.[10]
Antimicrobial Activity
Research has demonstrated that derivatives of the dibenzo[b,e]thiepine core possess significant antimicrobial properties. A study on a series of dibenzo[b,e]thiepin-11(6H)-one O-benzoyloximes revealed notable antibacterial and antifungal activity.[15] A key finding was that replacing the oxygen in the analogous dibenzo[b,e]oxepine ring with sulfur (to form the thiepine) significantly enhanced the antimicrobial effect.[15] However, further oxidation of the sulfur atom to the 5,5-dioxide derivative led to a decrease in activity.[15]
Table 3: Antimicrobial Activity (MIC) of Selected Dibenzo[b,e]thiepine Derivatives
| Organism | Derivative Type | MIC Range (µg/mL) | Reference |
| S. aureus (MRSA) | O-benzoyloxime | 25 - 50 | [15] |
| E. coli | O-benzoyloxime | 25 - 50 | [15] |
| A. niger | O-benzoyloxime | 25 - 50 | [15] |
| Gram-positive strains | Sulfones | 15.6 - 250 | [13] |
| Gram-negative strains | Sulfones | 15.6 - 250 | [13] |
| Fungal strains | Sulfones | 15.6 - 250 | [13] |
Experimental Protocol 2: General Antimicrobial Susceptibility Testing (Broth Microdilution)
This is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound.[13]
-
Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare a standardized inoculum of the target microorganism (e.g., 0.5 McFarland standard).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI for fungi).
-
Inoculation: Add the standardized microbial inoculum to each well. Include positive (microbe, no compound) and negative (medium only) controls.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Other Biological Activities
The versatility of the dibenzo[b,e]thiepine scaffold has led to the exploration of other therapeutic applications:
-
Antihistaminic and Antiallergenic: Dibenzo[b,e]thiepin-5,5-dioxide derivatives are known to possess these properties.[10][11]
-
Anticancer: While a different isomer, the related dibenzo[b,f]thiepine scaffold has been investigated for anti-breast cancer activity, with some derivatives showing potent antiproliferative effects in MCF-7 cells.[17]
-
Antiviral: Certain derivatives have been tested for their ability to inhibit Dengue virus replication.[13]
Safety and Handling
According to available Safety Data Sheets (SDS), Dibenzo[b,e]thiepin-11(6H)-one is considered hazardous.[2]
-
Hazards: May cause skin, eye, and respiratory irritation.[18]
-
Handling: Use in a well-ventilated area or under a fume hood.[2] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][3] Store at recommended temperatures (2-8°C).[9]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[2]
Conclusion
Dibenzo[b,e]thiepin-11(6H)-one (CAS: 1531-77-7) is a molecule of significant importance to the pharmaceutical and chemical research industries. Although it is not an end-product drug, its role as a fundamental building block for the tricyclic antidepressant Dosulepin solidifies its value. Furthermore, the demonstrated breadth of biological activities—from antimicrobial to CNS-active—in its derivatives highlights the dibenzo[b,e]thiepine scaffold as a versatile and promising platform for future drug discovery and development. This guide provides the core technical data and protocols necessary for researchers to effectively utilize this compound in their synthetic and medicinal chemistry endeavors.
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